molecular formula C11H14FNO B13192467 2-(3-Fluorophenoxymethyl)pyrrolidine CAS No. 883541-83-1

2-(3-Fluorophenoxymethyl)pyrrolidine

Cat. No.: B13192467
CAS No.: 883541-83-1
M. Wt: 195.23 g/mol
InChI Key: CZMLRTHMBKPCPS-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxymethyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₄FNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxymethyl)pyrrolidine typically involves the reaction of 3-fluorophenol with pyrrolidine in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxymethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Fluorophenoxymethyl)pyrrolidine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxymethyl)pyrrolidine involves its interaction with molecular targets and pathways. The fluorophenoxy group enhances its binding affinity to specific receptors or enzymes, leading to desired biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenoxymethyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

883541-83-1

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-[(3-fluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H14FNO/c12-9-3-1-5-11(7-9)14-8-10-4-2-6-13-10/h1,3,5,7,10,13H,2,4,6,8H2

InChI Key

CZMLRTHMBKPCPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC(=CC=C2)F

Origin of Product

United States

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